The compound is classified under benzodioxane derivatives, which are known for their diverse biological activities. The specific structure of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. The synthesis and characterization of this compound have been documented in various patents and scientific literature, highlighting its potential utility in pharmaceutical applications .
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate typically involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate features:
The compound's molecular formula can be deduced from its structure, revealing insights into its molecular weight and potential reactivity patterns. Computational modeling techniques can further elucidate its three-dimensional conformation and electronic properties .
The chemical reactivity of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate can be analyzed through various reaction pathways:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity .
The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate primarily involves its antagonistic activity at alpha-2C adrenergic receptors. Upon binding to these receptors:
Research indicates that such mechanisms may contribute to therapeutic effects in conditions like depression or anxiety disorders .
The physical and chemical properties of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate include:
These properties are crucial for determining the compound's formulation as a pharmaceutical agent .
The applications of 2-(2,3-dihydro-1,4-benzodioxin-6-YL)piperidine oxalate span several domains:
The benzodioxin scaffold emerged as a pharmacological cornerstone through seminal studies on alpha-adrenergic blockers and antipsychotic agents. Early benzodioxin derivatives like WB-4101 demonstrated subtype-selective α1-adrenoceptor antagonism, establishing the scaffold's capacity for receptor discrimination [9]. Concurrently, piperidine derivatives gained prominence for their CNS permeability and structural adaptability in dopamine and serotonin receptor modulation. The intentional fusion of these pharmacophores began in the late 1990s, driven by the quest for atypical antipsychotics with reduced extrapyramidal side effects. Key milestones include:
Table 1: Evolution of Benzodioxin-Piperidine Hybrids in Drug Discovery
Compound Class | Key Structural Features | Primary Targets | Therapeutic Area |
---|---|---|---|
Early Adrenergic Ligands | 2-Aminomethyl-benzodioxin | α₁-Adrenoceptors | Cardiovascular |
Atypical Antipsychotics | Piperazine/piperidine-benzodioxin amides | D₂/5-HT₁ₐ | Neuropsychiatric |
Kinase Inhibitors | 6-O-Substituted benzodioxin-piperidines | CSF-1R, RAF | Oncology |
Enzyme Inhibitors | Sulfonamide-benzodioxin-piperazines | α-Glucosidase, AChE | Metabolic Disorders |
The oxalate salt formulation of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine directly addresses critical bioavailability challenges inherent to free bases. Oxalic acid (pKa₁=1.25, pKa₂=4.14) forms stable crystalline salts with basic amines, profoundly altering physicochemical properties:
Table 2: Comparative Physicochemical Properties of Benzodioxin-Piperidine Salts
Salt Form | Aqueous Solubility (mg/mL) | LogP | Melting Point (°C) | Hygroscopicity |
---|---|---|---|---|
Free Base | 0.08 ± 0.01 | 2.9 ± 0.2 | Oily residue | High |
Hydrochloride | 12.5 ± 1.3 | -0.7 ± 0.1 | 198-201 (dec) | Moderate |
Oxalate | 42.8 ± 3.7 | -1.2 ± 0.3 | 172-175 | Low |
Mesylate | 35.2 ± 2.9 | -1.0 ± 0.2 | 168-170 | Moderate |
Despite promising structural features, 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)piperidine oxalate faces significant research gaps requiring multidisciplinary investigation:
Table 3: Key Research Questions and Methodological Approaches
Research Gap | Critical Questions | Proposed Investigative Framework |
---|---|---|
Target Polypharmacology | What secondary targets drive off-efficacy? | Chemoproteomic profiling (ABPP); Deep learning-based binding site similarity screening |
Formulation Optimization | Can oxalate provide pH-independent release? | Crystal engineering of co-crystals with maleic/citric acids; Microenvironmental pH-modifying excipients |
CNS Biodistribution | Does regional brain accumulation correlate with efficacy? | QWBA autoradiography with ¹⁴C-labeled compound; PET imaging using ¹⁸F-fluorinated analogue |
Species Translation | Why rodent-to-primate efficacy discordance? | Human iPSC-derived neuronal co-cultures; Non-human primate microdialysis with receptor occupancy tracking |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2